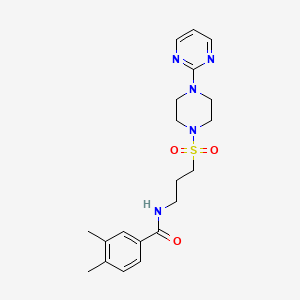

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3S/c1-16-5-6-18(15-17(16)2)19(26)21-9-4-14-29(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAPGUIWNFZKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the acylation of 3,4-dimethylbenzoic acid with an appropriate amine to form the benzamide core.

Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting the benzamide with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the sulfonylated benzamide.

Pyrimidinyl-Piperazine Coupling: Finally, the pyrimidinyl-piperazine moiety is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Buchwald-Hartwig amination.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce the sulfonyl group to a sulfide.

Substitution: The benzamide and pyrimidinyl-piperazine moieties can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-piperazine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This can lead to downstream effects such as modulation of signal transduction pathways, alteration of gene expression, or inhibition of cell proliferation.

Comparison with Similar Compounds

Research Findings and Limitations

- Anticancer Potential: The pyrimidine moiety aligns with kinase inhibitors targeting angiogenesis and proliferation pathways (e.g., VEGFR, EGFR), as outlined in Hanahan and Weinberg’s hallmarks of cancer .

- Toxicity Profile : The absence of halogen substituents (cf. MM0421.03) may reduce hepatotoxicity risks but requires validation.

Biological Activity

3,4-Dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzamide core substituted with dimethyl groups and a pyrimidinyl-piperazinyl moiety, making it a candidate for various biological activities, particularly in cancer therapy and other diseases.

The primary biological activity of this compound involves the inhibition of specific tyrosine kinases, particularly the Abelson tyrosine kinase domain. The mechanism includes:

- Interaction with Target : The compound forms hydrogen bonds and engages in hydrophobic C–H…π and π…π interactions with its target proteins, leading to effective inhibition of kinase activity.

- Biochemical Pathways : Inhibition of tyrosine kinases affects critical pathways such as the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is vital for cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized primarily in its piperazin-1-ium salt form. These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic potential.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity by inducing apoptosis in cancer cells that rely on tyrosine kinase signaling for survival. The inhibition of these pathways leads to decreased cell proliferation and increased cell death in various cancer models.

Antimicrobial Properties

In addition to its antitumor effects, preliminary studies suggest potential antimicrobial and antiviral properties. The compound's structural features may contribute to its ability to disrupt microbial cell functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar benzamide derivatives:

- Inhibition of RET Kinase : A related study on novel 4-chloro-benzamides demonstrated their effectiveness as RET kinase inhibitors, showcasing their potential in cancer therapy. Compounds similar to this compound showed moderate to high potency in inhibiting RET kinase activity both at molecular and cellular levels .

- Mechanistic Studies : Further research revealed that benzamide derivatives could inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition leads to reduced cellular levels of NADPH, destabilizing DHFR and subsequently inhibiting cell growth .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.